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molecular formula C11H11NO2 B8521288 N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide CAS No. 62089-80-9

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide

Cat. No. B8521288
M. Wt: 189.21 g/mol
InChI Key: CPJFLSPXSVXODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332724

Procedure details

A mixture of N-(1,2,3,4-tetrahydro-1-naphthyl)-formamide (2.0 g), cobaltous acetate tetrahydrate (0.95 g), a 30% solution of hydrobromic acid in acetic acid (0.925 g) and a 1:1 mixture of acetic acid: methyl isobutyl ketone (40 ml) is stirred and oxygen introduced via a capillary gas delivery tube. The blue reaction mixture is gradually heated to 76° C. in 42 minutes during which time the color changes to purple. The reaction mixture is then allowed to cool to room temperature. Water (40 ml) is added and the mixture saturated with sodium chloride. The mixture is extracted with chloroform (3×20 ml), the combined extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated to dryness in vacuo. The residual red oil is triturated with ether and after cooling the title compound (0.4 g) collected. Further work-up of the mother liquor affords an additional 0.6 g of title compound.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cobaltous acetate tetrahydrate
Quantity
0.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.925 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:11][CH:12]=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.Br.[O:15]=O.[Cl-].[Na+]>C(O)(=O)C.O.C(C(C)=O)C(C)C>[O:15]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]([NH:11][CH:12]=[O:13])[CH2:2][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)NC=O
Name
cobaltous acetate tetrahydrate
Quantity
0.95 g
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0.925 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The blue reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform (3×20 ml)
WASH
Type
WASH
Details
the combined extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residual red oil is triturated with ether
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the title compound (0.4 g)
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=CC=CC=C12)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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